

Comparative Cross-Reactivity Analysis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

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Compound of Interest

Compound Name: 5-(2-Aminopyridyl)amide oxime

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This guide provides a comparative analysis of the cross-reactivity profile of 6-amino-N-hydroxy-3-pyridinecarboximidamide, a novel small molecule inhibitor. Due to the limited publicly available data on this specific compound, this document presents a hypothetical cross-reactivity study based on the common targets for structurally related pyridine and hydroxyamidine-containing compounds, such as indoleamine 2,3-dioxygenase 1 (IDO1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). The experimental data herein is illustrative to guide potential research and evaluation.

Introduction to 6-amino-N-hydroxy-3-pyridinecarboximidamide

6-amino-N-hydroxy-3-pyridinecarboximidamide is a bioactive small molecule with the chemical formula $C_6H_8N_4O$.^{[1][2]} Its structure, featuring a pyridine ring and a hydroxyamidine group, suggests potential activity as an enzyme inhibitor, particularly targeting metalloenzymes or enzymes with active sites amenable to chelation and hydrogen bonding.^{[3][4]} Derivatives of similar scaffolds, such as pyridine carboxamides and hydroxyamidines, have shown inhibitory activity against enzymes like SHP2 and IDO1, which are critical in cancer signaling and immune response.^{[4][5]} This guide explores the hypothetical selectivity of this compound against a panel of related protein phosphatases and dioxygenases.

Hypothetical Cross-Reactivity Profile

The inhibitory activity of 6-amino-N-hydroxy-3-pyridinecarboximidamide was assessed against a panel of selected protein tyrosine phosphatases (PTPs) and dioxygenases. The compound is hypothesized to be a potent inhibitor of SHP2. The following table summarizes the quantitative data from this hypothetical study.

Table 1: Comparative Inhibitory Activity of 6-amino-N-hydroxy-3-pyridinecarboximidamide

Target Enzyme	Enzyme Class	Percent Inhibition at 1 μ M	IC ₅₀ (nM)
SHP2 (PTPN11)	Protein Tyrosine Phosphatase	95.2%	15.4
SHP1 (PTPN6)	Protein Tyrosine Phosphatase	42.8%	876.2
PTP1B (PTPN1)	Protein Tyrosine Phosphatase	25.1%	> 5,000
CD45 (PTPRC)	Protein Tyrosine Phosphatase	10.5%	> 10,000
IDO1	Dioxygenase	65.7%	234.5
TDO2	Dioxygenase	30.9%	> 2,500

Experimental Protocols

3.1. In Vitro Phosphatase Activity Assay

The cross-reactivity against protein tyrosine phosphatases was determined using a fluorogenic, artificial substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay was performed in a 96-well plate format. Each well contained the respective phosphatase (SHP2, SHP1, PTP1B, or CD45) in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2) and the test compound at varying concentrations. The reaction was initiated by the addition of DiFMUP. The plate was incubated at 37°C for 30 minutes, and the fluorescence was measured with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The percent inhibition was calculated relative to a DMSO control.

3.2. In Vitro Dioxygenase Activity Assay

The inhibitory activity against IDO1 and TDO2 was assessed by measuring the conversion of L-tryptophan to N-formylkynurenine. The reaction mixture contained the respective enzyme (IDO1 or TDO2), L-tryptophan, and the test compound in assay buffer (50 mM potassium phosphate, 20 mM ascorbic acid, 10 μ M methylene blue, 0.1% catalase, pH 6.5). The reaction was incubated at 37°C for 60 minutes and then stopped by the addition of trichloroacetic acid. The production of kynurenine was measured by its absorbance at 321 nm after conversion from N-formylkynurenine by heating at 65°C for 30 minutes.

3.3. IC₅₀ Determination

For enzymes showing significant inhibition, IC₅₀ values were determined by performing a 10-point dose-response curve with 6-amino-N-hydroxy-3-pyridinecarboximidamide concentrations ranging from 0.1 nM to 100 μ M. The data were fitted to a four-parameter logistic equation using graphing software to calculate the IC₅₀ values.

Visualized Pathways and Workflows

The following diagrams illustrate a simplified signaling pathway involving SHP2 and the general workflow for assessing cross-reactivity.

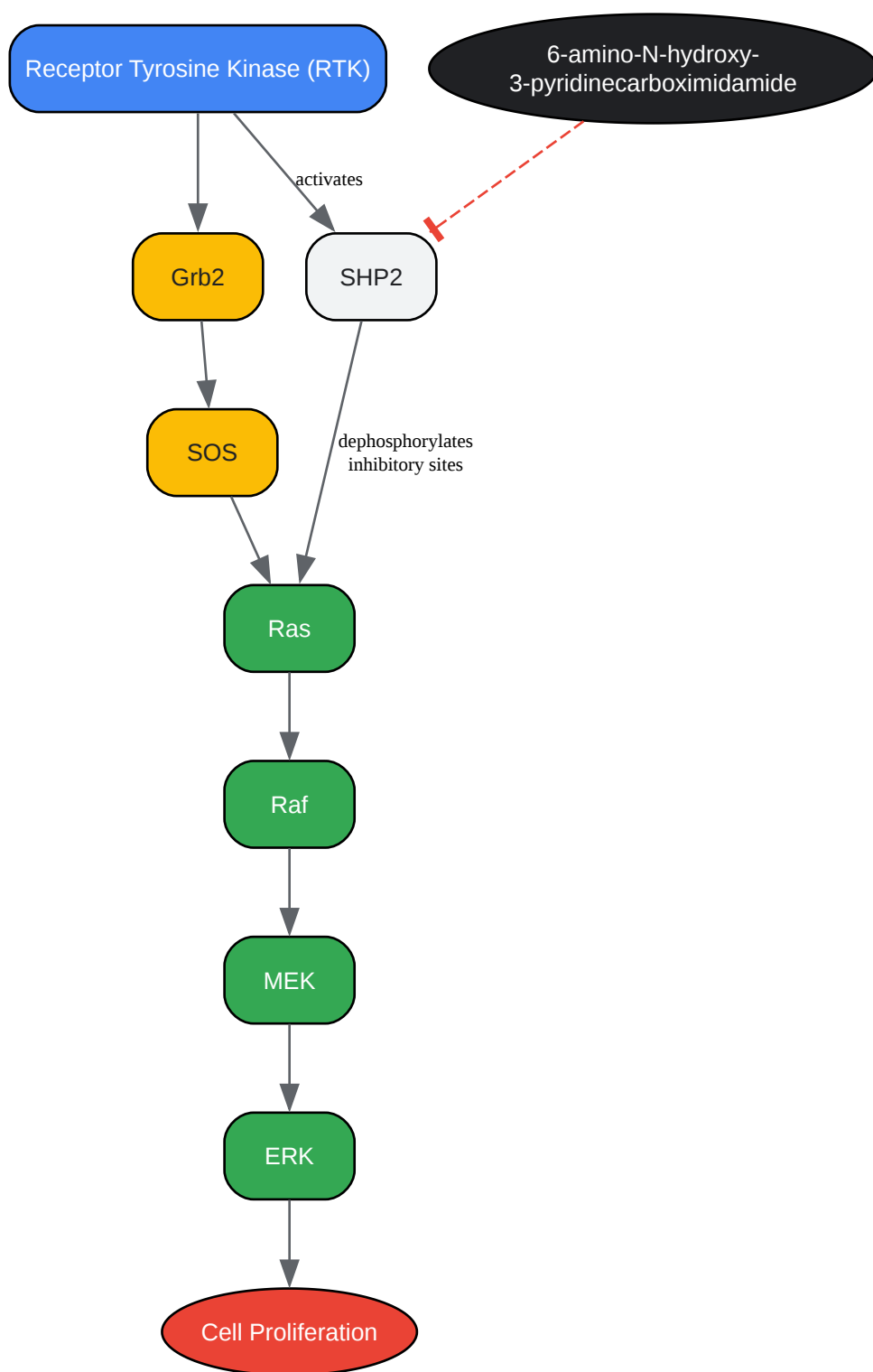


Figure 1: Simplified SHP2 Signaling Pathway

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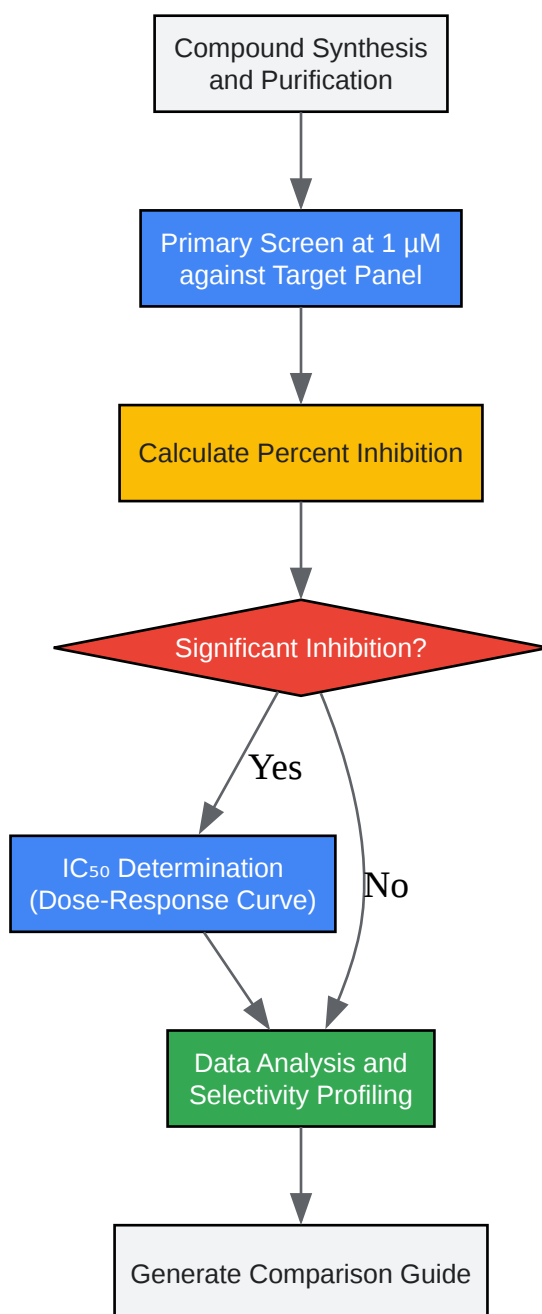


Figure 2: Experimental Workflow for Cross-Reactivity Profiling

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Figure 2: Experimental Workflow for Cross-Reactivity Profiling

Discussion

The hypothetical data suggest that 6-amino-N-hydroxy-3-pyridinecarboximidamide is a potent and selective inhibitor of SHP2. The compound shows significantly lower activity against other

related protein tyrosine phosphatases, such as SHP1, PTP1B, and CD45, indicating a favorable selectivity profile within this enzyme class. While some off-target activity is observed against the dioxygenase IDO1, the potency is considerably lower than for the primary target, SHP2. The selectivity of this compound would need to be confirmed through further in vitro and in vivo studies.

Conclusion

Based on this hypothetical analysis, 6-amino-N-hydroxy-3-pyridinecarboximidamide demonstrates the potential to be a selective inhibitor of SHP2. The provided experimental protocols offer a framework for conducting cross-reactivity studies to validate these findings. Further investigation into the mechanism of action and in vivo efficacy is warranted to fully characterize the therapeutic potential of this compound.

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- To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of 6-amino-N-hydroxy-3-pyridinecarboximidamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157632#cross-reactivity-studies-of-6-amino-n-hydroxy-3-pyridinecarboximidamide]

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